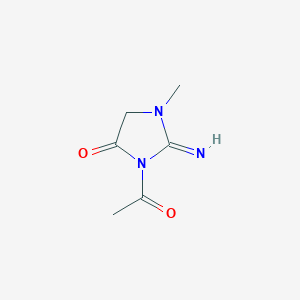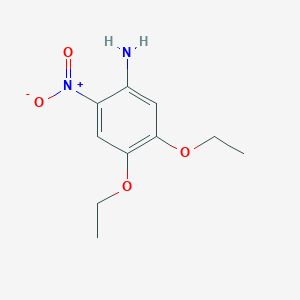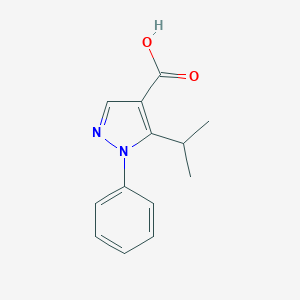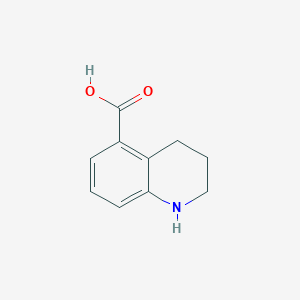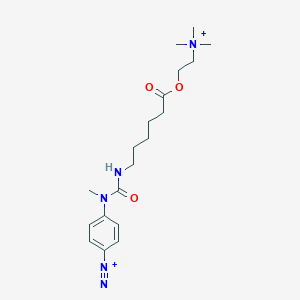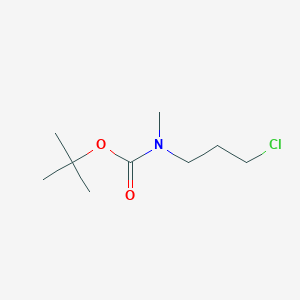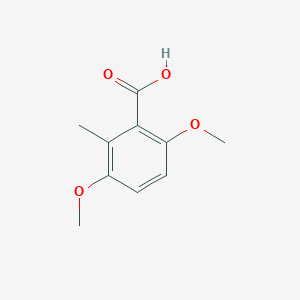![molecular formula C8H10BrNS B039590 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-82-3](/img/structure/B39590.png)
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of fungi and parasites by interfering with their metabolic pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been studied in various in vitro and in vivo models. It has been reported to have low toxicity and high selectivity towards cancer cells, fungi, and parasites. It has also been reported to have a low impact on non-target organisms such as humans and animals.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in lab experiments include its high selectivity towards target organisms, low toxicity, and ease of synthesis. However, its limitations include its low solubility in water and its limited stability under certain conditions.
Future Directions
There are several future directions for research on 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. These include:
- Investigation of its potential as a therapeutic agent for various diseases such as cancer, fungal infections, and parasitic infections.
- Development of new synthesis methods to improve yield and stability.
- Investigation of its potential as a building block for organic semiconductors.
- Investigation of its potential as a herbicide and insecticide in agriculture.
In conclusion, 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a chemical compound that has potential applications in various fields such as medicinal chemistry, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in these fields.
Synthesis Methods
The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-thiophenecarboxaldehyde with 1,3-cyclohexanedione and ammonium acetate in acetic acid. The reaction proceeds via a Michael addition followed by a cyclization reaction. The yield of the synthesis method is reported to be around 60%.
Scientific Research Applications
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its potential as an antitumor agent, antifungal agent, and antiparasitic agent. In agriculture, it has been studied for its potential as a herbicide and insecticide. In material science, it has been investigated for its potential as a building block for organic semiconductors.
properties
CAS RN |
123279-82-3 |
|---|---|
Product Name |
2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Molecular Formula |
C8H10BrNS |
Molecular Weight |
232.14 g/mol |
IUPAC Name |
2-bromo-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H10BrNS/c1-10-3-2-6-4-8(9)11-7(6)5-10/h4H,2-3,5H2,1H3 |
InChI Key |
FQQVTXCIAWWSLE-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC(=C2)Br |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



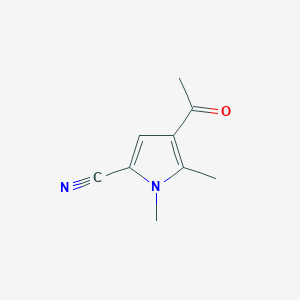
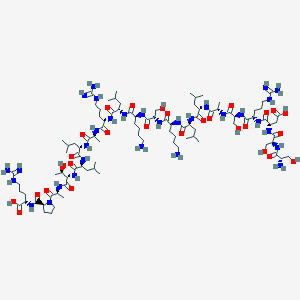
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
